molecular formula C12H20BrNO3 B6271632 methyl 1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxylate CAS No. 1017028-34-0

methyl 1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxylate

Cat. No.: B6271632
CAS No.: 1017028-34-0
M. Wt: 306.2
InChI Key:
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Description

Methyl 1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxylate is an organic compound with the molecular formula C₁₂H₂₀BrNO₃ It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a brominated butanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and 2-bromo-3-methylbutanoic acid.

    Esterification: The carboxylic acid group of 2-bromo-3-methylbutanoic acid is esterified with methanol in the presence of an acid catalyst to form methyl 2-bromo-3-methylbutanoate.

    Acylation: The ester is then reacted with piperidine in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Reduction: The primary alcohol derivative.

    Oxidation: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of methyl 1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can participate in various biochemical interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-chloro-3-methylbutanoyl)piperidine-4-carboxylate
  • Methyl 1-(2-fluoro-3-methylbutanoyl)piperidine-4-carboxylate
  • Methyl 1-(2-iodo-3-methylbutanoyl)piperidine-4-carboxylate

Uniqueness

Methyl 1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can lead to different chemical and biological properties.

Properties

CAS No.

1017028-34-0

Molecular Formula

C12H20BrNO3

Molecular Weight

306.2

Purity

95

Origin of Product

United States

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